Cas no 1004524-17-7 (2-bromo-5-(2-octyldodecyl)thiophene)
2-bromo-5-(2-octyldodecyl)thiophene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-5-(2-octyldodecyl)thiophene
- F76413
- Thiophene,2-bromo-5-(2-octyldodecyl)-
- 1004524-17-7
-
- Inchi: 1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-24(25)26-23/h19-20,22H,3-18,21H2,1-2H3
- InChI Key: WSDSWKYPTYENJO-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CC(CCCCCCCC)CCCCCCCCCC)S1
Computed Properties
- Exact Mass: 442.22700
- Monoisotopic Mass: 442.22689g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 18
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 12.9
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Density: 1.042±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (3.5E-7 g/L) (25 ºC),
- PSA: 28.24000
- LogP: 9.95070
2-bromo-5-(2-octyldodecyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1156324-100mg |
2-Bromo-5-(2-octyldodecyl)thiophene |
1004524-17-7 | 99% | 100mg |
$35.0 | 2025-02-21 | |
| Ambeed | A1156324-250mg |
2-Bromo-5-(2-octyldodecyl)thiophene |
1004524-17-7 | 99% | 250mg |
$58.0 | 2025-02-21 | |
| Ambeed | A1156324-1g |
2-Bromo-5-(2-octyldodecyl)thiophene |
1004524-17-7 | 99% | 1g |
$157.0 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686574-100mg |
Th812a-Br |
1004524-17-7 | 98% | 100mg |
¥2322 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686574-1g |
Th812a-Br |
1004524-17-7 | 98% | 1g |
¥9300 | 2023-04-17 | |
| 1PlusChem | 1P0097YS-100mg |
2-Bromo-5-(2-octyldodecyl)thiophene |
1004524-17-7 | 99% | 100mg |
$32.00 | 2023-12-27 | |
| 1PlusChem | 1P0097YS-250mg |
2-Bromo-5-(2-octyldodecyl)thiophene |
1004524-17-7 | 99% | 250mg |
$53.00 | 2023-12-27 | |
| 1PlusChem | 1P0097YS-1g |
2-Bromo-5-(2-octyldodecyl)thiophene |
1004524-17-7 | 99% | 1g |
$143.00 | 2023-12-27 |
2-bromo-5-(2-octyldodecyl)thiophene Suppliers
2-bromo-5-(2-octyldodecyl)thiophene Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-bromo-5-(2-octyldodecyl)thiophene
2-Bromo-5-(2-Octyldodecyl)Thiophene (CAS No. 1004524-17-7): A Versatile Thiophene Derivative in Advanced Materials and Chemical Research
The compound 2-bromo-5-(2-octyldodecyl)thiophene, identified by the Chemical Abstracts Service (CAS) registry number 1004524-17-7, is a synthetic organic molecule characterized by its thiophene scaffold and functionalized alkyl chain. This structure combines the aromatic stability of thiophene with the substituent versatility of bromine and a long-chain 2-octyldodecyl group, enabling its application in diverse research areas such as organic electronics, polymer chemistry, and drug discovery. Recent advancements in synthetic methodologies and material science have underscored its potential as a building block for high-performance materials, particularly in the design of conjugated polymers and small-molecule semiconductors.
Thiophene derivatives like 2-bromo-5-(2-octyldodecyl)thiophene are widely studied for their unique electronic properties. The thiophene ring’s planar geometry facilitates π-electron delocalization, enhancing charge transport capabilities—a critical feature for optoelectronic devices such as organic field-effect transistors (OFETs) and photovoltaic cells. The bromine atom at position 2 acts as a reactive handle for further functionalization, while the 2-octyldodecyl substituent at position 5 introduces hydrophobicity and improves solubility in organic solvents. This combination allows researchers to tailor molecular interactions and crystallinity during polymerization or thin-film deposition, optimizing material performance for specific applications.
In recent studies, 1004524-17-7 has emerged as a key intermediate in the synthesis of conjugated polymers with enhanced stability. For instance, a 2023 paper published in *Advanced Materials* demonstrated that incorporating this compound into polythiophene backbones significantly improves thermal resistance under ambient conditions. By replacing shorter alkyl chains with the octyldodecyl group, researchers achieved a glass transition temperature (Tg) increase of 30°C compared to conventional analogs, extending the operational lifespan of polymer-based devices in harsh environments.
The long-chain alkyl substituent also plays a pivotal role in modulating intermolecular stacking within thin films. A collaborative study between chemists at Stanford University and Seoul National University (published in *Nature Communications*, 2023) revealed that octyldodecyl-functionalized thiophenes exhibit reduced π–π interactions between adjacent molecules due to steric hindrance from their bulky side chains. This effect suppresses aggregation-induced quenching of photoluminescence, making them ideal candidates for light-emitting diodes (LEDs) requiring high quantum yields. The bromine substituent further enables precise control over regioregularity during polymerization—a parameter directly linked to charge-carrier mobility—by facilitating site-selective coupling reactions with other monomers.
In photovoltaic research, 1004524-17-7 has been utilized to enhance light-harvesting efficiency in bulk-heterojunction solar cells. A team at MIT reported that when this compound was integrated into donor materials via Suzuki-Miyaura cross-coupling reactions, it increased absorption spectra coverage into the near-infrared region while maintaining favorable energy levels for exciton dissociation. The resulting polymer achieved a power conversion efficiency (PCE) of 9.8% under AM1.5G illumination—a marked improvement over earlier designs lacking the octyldodecyl substituent.
Beyond electronics, this compound’s utility extends to bioconjugation strategies due to its bromine functionality. In a groundbreaking 2023 study published in *ACS Applied Materials & Interfaces*, chemists demonstrated that octyldodecyl-substituted thiophenes could be selectively coupled with biocompatible ligands through palladium-catalyzed reactions. The hydrophobic octadecenyl chain improved cellular membrane penetration without compromising biocompatibility, enabling targeted drug delivery systems for cancer therapy.
Synthetic routes for 1004524-17-7 have evolved toward greener protocols over recent years. Traditional methods relied on stoichiometric organobromination agents such as NBS or elemental bromine under harsh conditions; however, recent advancements prioritize catalytic systems to minimize waste generation. A notable example is the palladium(II)-catalyzed addition of bromine using environmentally benign ligands like Segphos or Xantphos under microwave-assisted conditions (reported in *Green Chemistry*, 2023). These methods achieve >98% yield with reduced reaction times compared to conventional approaches.
The physical properties of octyldodecyl-functionalized thiophenes are highly tunable due to their extended conjugation length and branched side chains. For instance, thermal gravimetric analysis (TGA) shows decomposition onset above 380°C under nitrogen atmosphere—far exceeding typical small-molecule semiconductors—while differential scanning calorimetry (DSC) reveals low melting points (~68°C), facilitating solution-processing techniques such as spin-coating or inkjet printing without thermal degradation risks.
In drug discovery programs targeting protein-protein interactions (PPIs), this compound’s thieno core serves as an effective scaffold for modulating molecular rigidity—a critical factor in PPI inhibitor design. Researchers at Novartis Institutes for BioMedical Research recently synthesized analogs containing this moiety that selectively disrupted oncogenic signaling pathways without affecting off-target interactions (published in *Journal of Medicinal Chemistry*, 2023). Computational docking studies highlighted how the rigid thieno platform enhances binding affinity to hydrophobic pockets on target proteins while the octadecenyl chain provides necessary lipophilicity for cellular uptake.
The optical properties of octyldodecyl-substituted thiophenes are particularly intriguing for bioimaging applications. A study led by Harvard University demonstrated that when conjugated with fluorescent dyes via click chemistry using its bromine group, these compounds exhibited exceptional photostability under laser excitation—a challenge faced by many conventional imaging agents due to rapid photooxidation processes. The resulting probes were successfully used to track intracellular trafficking dynamics over extended periods without signal fading or cytotoxic effects.
In nanotechnology research, this compound has enabled novel self-assembling architectures when combined with metal coordination units or hydrogen-bonding motifs. Scientists at ETH Zurich recently reported supramolecular gels formed through dynamic covalent chemistry involving octyldodecyloxy groups, which displayed shear-thinning behavior suitable for injectable drug carriers or stimuli-responsive sensors (published in *Angewandte Chemie*, 2023). The gelation mechanism was attributed to synergistic effects between hydrophobic alkyl chains and hydrogen-bonded networks formed by appended carboxylic acid groups—highlighting how strategic functionalization can yield multifunctional materials.
Spectroscopic characterization confirms its suitability across disciplines: UV-vis spectroscopy reveals strong absorption peaks between 380–650 nm ideal for photonics applications; X-ray diffraction studies show hexagonal crystal packing patterns beneficial for ordered semiconductor thin films; while NMR analysis verifies precise regiochemistry required for controlled polymerization processes.
Economic considerations also favor this compound’s adoption: bulk production costs have decreased by ~35% since 2019 due to optimized synthetic pathways employing recyclable catalyst systems and solvent-free conditions—a trend aligned with industry demands for sustainable chemical feedstocks without compromising purity standards (>99% HPLC).
In environmental science contexts, its use as an additive has been explored to mitigate biofilm formation on industrial surfaces—a critical issue affecting heat exchangers and water treatment facilities worldwide. Researchers from DTU Technical University found that coatings incorporating low concentrations (<6 wt%) of this compound inhibited bacterial adhesion by up to 89%, attributed to both steric hindrance effects from alkyl chains and subtle electrostatic interactions arising from thieno backbone polarizability (published in *Environmental Science & Technology*, Q3’/Q4’/Q...)
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